2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-cyclopropyl-3-methylbutanamide 2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-cyclopropyl-3-methylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20688814
InChI: InChI=1S/C20H31N3O/c1-15(2)19(21)20(24)23(17-10-11-17)18-9-6-12-22(14-18)13-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,21H2,1-2H3
SMILES:
Molecular Formula: C20H31N3O
Molecular Weight: 329.5 g/mol

2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-cyclopropyl-3-methylbutanamide

CAS No.:

Cat. No.: VC20688814

Molecular Formula: C20H31N3O

Molecular Weight: 329.5 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-cyclopropyl-3-methylbutanamide -

Specification

Molecular Formula C20H31N3O
Molecular Weight 329.5 g/mol
IUPAC Name 2-amino-N-(1-benzylpiperidin-3-yl)-N-cyclopropyl-3-methylbutanamide
Standard InChI InChI=1S/C20H31N3O/c1-15(2)19(21)20(24)23(17-10-11-17)18-9-6-12-22(14-18)13-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,21H2,1-2H3
Standard InChI Key VDSYMKVGFGGHHM-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)N(C1CC1)C2CCCN(C2)CC3=CC=CC=C3)N

Introduction

2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-cyclopropyl-3-methylbutanamide is a complex organic compound with significant interest in medicinal chemistry due to its potential pharmacological properties. This compound features a piperidine moiety, a six-membered heterocyclic ring containing one nitrogen atom, which is crucial for its biological activity. The compound's molecular formula is C20H31N3O, and its molecular weight is not explicitly provided in the available literature, but it can be inferred to be around 343 g/mol based on similar compounds .

Synthesis and Applications

The synthesis of this compound typically involves multiple steps, including the formation of the piperidine ring and the attachment of the benzyl and cyclopropyl groups. The compound is of interest in drug development due to its potential biological activities, which may involve modulating cellular processes by binding to specific molecular targets.

StepDescription
1. Formation of Piperidine RingSynthesis of the piperidine core
2. Attachment of Benzyl GroupIntroduction of the benzyl moiety to the piperidine ring
3. Incorporation of Cyclopropyl GroupAttachment of the cyclopropyl group to the nitrogen atom

Biological Activities and Research Findings

CompoundStructural FeaturesNotable Differences
(S)-2-Amino-N-(4-Methoxy-benzyl)-N-Methyl-propionamideContains methoxy group instead of cyclopropylDifferent functional group
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-propionamideSubstituted pyrrolidine instead of piperidineDifferent ring structure
(S)-2-Amino-N-(4-Dimethylamino-cyclohexyl)-N-Methyl-propionamideCyclohexane structureVariation in ring size
(S)-2-Amino-N-(2-Iodo-benzyl)-N-cyclopropyl-propionamideIodine substitution on benzeneHalogenated variant

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